2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide, also known as RP-6306, is a novel compound recognized for its role as a selective inhibitor of protein kinase membrane-associated tyrosine/threonine one (PKMYT1). This kinase is crucial in regulating cyclin-dependent kinase 1 (CDK1) phosphorylation, making it a significant target for therapeutic interventions in various cancers, particularly those with DNA damage response deficiencies. The compound's unique structure allows it to interact selectively with PKMYT1, providing a compelling avenue for drug development in oncology .
The compound is classified as an inhibitor of protein kinases, specifically targeting the PKMYT1 enzyme. Its development stems from research aimed at addressing the challenges posed by certain types of cancer that exhibit synthetic lethality in relation to cyclin E1 amplification. The compound is derived from complex organic synthesis processes that optimize its efficacy and selectivity .
The synthesis of 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide typically involves several key steps:
The optimization of reaction conditions—such as temperature, solvent choice, and reaction time—is critical to achieving high yields and purity levels in the final product.
The molecular formula of 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide is , with a molecular weight of approximately 324.4 g/mol.
The compound features a complex tricyclic structure that contributes to its biological activity and selectivity towards PKMYT1 .
The compound can participate in various chemical reactions:
Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions (temperature, solvent type) play a crucial role in determining the outcome of these reactions .
The mechanism of action for 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide primarily involves its selective inhibition of PKMYT1. By inhibiting this kinase, the compound disrupts the phosphorylation process of CDK1, which is essential for cell cycle progression. This disruption leads to an accumulation of cells in the G2 phase and ultimately results in apoptosis in cancer cells that are dependent on CDK1 activity for proliferation.
Experimental data indicate that this inhibition is dose-dependent and correlates with reduced tumor growth in preclinical models .
The physical properties of 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide include:
Data from various studies suggest that the compound exhibits favorable pharmacokinetic properties suitable for oral bioavailability .
The primary applications of 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide are found within the fields of:
Current research includes clinical trials evaluating its efficacy against various solid tumors associated with DNA damage response pathways .
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), also known as Myt1, is a member of the Wee family of kinases that functions as a critical negative regulator of cyclin-dependent kinase 1 activity. Unlike its nuclear-localized homolog WEE1 G2 Checkpoint Kinase, PKMYT1 primarily localizes to cytoplasmic endomembranes of the Golgi apparatus and endoplasmic reticulum, where it selectively phosphorylates cyclin-dependent kinase 1 at threonine residue 14 (Thr14). This post-translational modification, combined with tyrosine residue 15 (Tyr15) phosphorylation by WEE1 G2 Checkpoint Kinase, maintains cyclin-dependent kinase 1 in an inactive state during the synthesis and gap 2 phases of the cell cycle. By inhibiting premature activation of the cyclin-dependent kinase 1/cyclin B complex (mitosis-promoting factor), Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 ensures precise timing of mitotic entry and preserves genomic integrity [1] [7].
In response to deoxyribonucleic acid damage, Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 participates in cell cycle checkpoint activation by reinforcing cyclin-dependent kinase 1 inhibition, providing cells with additional time for deoxyribonucleic acid repair before progressing into mitosis. This function becomes particularly critical in cancer cells exhibiting replication stress or genomic instability, where dysregulated cell cycle progression could otherwise lead to catastrophic mitotic events. Comprehensive pan-cancer analyses have revealed that Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 messenger ribonucleic acid is significantly overexpressed in multiple malignancies compared to normal tissues, with elevated expression correlating with poor prognosis across diverse tumor types, including lung squamous cell carcinoma, esophageal carcinoma, and ovarian cancer [4].
Table 1: Comparative Biology of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 and WEE1 G2 Checkpoint Kinase
Characteristic | Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 | WEE1 G2 Checkpoint Kinase |
---|---|---|
Primary Subcellular Localization | Cytoplasmic (Golgi/endoplasmic reticulum membranes) | Nuclear |
Key Phosphorylation Target | Cyclin-dependent kinase 1 Thr14 | Cyclin-dependent kinase 1 Tyr15 and cyclin-dependent kinase 2 Tyr15 |
Response to Deoxyribonucleic Acid Damage | Reinforces G2/M checkpoint activation | Primary responder for checkpoint activation |
Cancer Expression Pattern | Overexpressed in multiple solid tumors | Overexpressed in various malignancies |
Catalytic Inhibition Selectivity | Selective for cyclin-dependent kinase 1 inhibition | Broad inhibition of cyclin-dependent kinase 1 and cyclin-dependent kinase 2 |
The therapeutic targeting of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 gained significant impetus from the discovery of a synthetic lethal interaction with cyclin E1 amplification, a prevalent oncogenic alteration observed in approximately 20% of high-grade serous ovarian cancers, uterine tumors, and gastroesophageal cancers. Cyclin E1, encoded by the CCNE1 gene located on chromosome 19q12, forms complexes with cyclin-dependent kinase 2 to drive the transition from the gap 1 to synthesis phase. Amplification of CCNE1 results in aberrant cyclin E1 expression, which induces replication stress, impairs minichromosome maintenance complex loading, and promotes genome instability through premature synthesis phase entry and deoxyribonucleic acid re-replication [2] [7].
Genome-scale clustered regularly interspaced short palindromic repeats-associated protein 9 synthetic lethality screens conducted in isogenic cellular models of cyclin E1 overexpression revealed that cyclin E1-high cells exhibit a specific vulnerability to Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 loss. Mechanistically, cyclin E1 overexpression disrupts cyclin-dependent kinase 1 homeostasis through premature activation of the mitosis master regulator transcription factor forkhead box protein M1 transcriptional program. This dysregulation creates a unique dependency on Protein Kinase, Membrane-Associated Tyrosine/Threonine 1-mediated restraint of cyclin-dependent kinase 1 activity. When Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 is inhibited in cyclin E1-amplified cells, unscheduled activation of cyclin-dependent kinase 1 occurs during deoxyribonucleic acid synthesis, forcing cells with incompletely replicated deoxyribonucleic acid into premature mitosis. This aberrant cell cycle progression culminates in mitotic catastrophe and apoptosis, selectively targeting cyclin E1-overexpressing cancer cells while sparing normal cells [2] [7].
The cyclin E1 amplification/Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 inhibition synthetic lethality exhibits remarkable specificity, as demonstrated by comprehensive dependency map analyses. While cyclin E1-amplified cell lines showed pronounced dependence on Protein Kinase, Membrane-Associated Tyrosine/Threonine 1, they did not display equivalent vulnerability to WEE1 G2 Checkpoint Kinase inhibition. This discrimination arises because WEE1 G2 Checkpoint Kinase inhibition affects both cyclin-dependent kinase 1 and cyclin-dependent kinase 2, whereas Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 inhibition selectively activates cyclin-dependent kinase 1, creating a specific vulnerability in the context of cyclin E1 overexpression [2].
Cyclin E1-amplified tumors represent a clinically aggressive subset of malignancies characterized by intrinsic resistance to conventional therapies and poor patient outcomes. In high-grade serous ovarian cancer, cyclin E1 amplification is enriched in platinum-refractory tumors and exhibits a largely mutually exclusive pattern with homologous recombination deficiency, thereby excluding these patients from poly(ADP-ribose) polymerase inhibitor therapies [2] [7]. These tumors frequently develop resistance to standard cytotoxic regimens through mechanisms that include whole-genome doubling and enhanced tolerance to replication stress, creating a critical unmet need for targeted therapeutic approaches [7].
In estrogen receptor-positive breast cancer, high Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 messenger ribonucleic acid levels associate with resistance to both endocrine therapies and cyclin-dependent kinase 4/6 inhibitors such as palbociclib. Importantly, cyclin-dependent kinase 4/6 inhibitor resistance often develops through mechanisms that bypass the retinoblastoma protein-dependent restriction point, including cyclin E1 overexpression, which maintains cyclin-dependent kinase 2-mediated cell cycle progression despite effective cyclin-dependent kinase 4/6 inhibition. This resistance mechanism creates a therapeutic vulnerability to Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 inhibition in treatment-refractory estrogen receptor-positive breast cancer [1].
Table 2: Preclinical Efficacy of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 Inhibition in Cyclin E1-Amplified Models
Tumor Type | Model System | Intervention | Key Findings | Reference |
---|---|---|---|---|
Ovarian Cancer | Cyclin E1-amplified cell lines (OVCAR3) | Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 inhibitor (RP-6306) | Selective cytotoxicity with half maximal effective concentration values of 26-93 nanomolar; 14.1-fold greater potency versus non-amplified lines | [2] |
Estrogen Receptor-positive Breast Cancer | Palbociclib-resistant, TP53 mutant patient-derived xenografts | Lunresertib + gemcitabine | Significant tumor volume reduction versus single agents; increased deoxyribonucleic acid damage and apoptosis | [1] |
Gastroesophageal Cancer | Cyclin E1-amplified SNU8 cell line | Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 inhibitor (RP-6306) | Single-agent growth inhibition; synergistic activity with gemcitabine | [2] |
Engineered Fallopian Tube Models | FT282-hTERT TP53R175H + cyclin E1 overexpression | Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 small interfering ribonucleic acid | Selective lethality in cyclin E1-high cells; replication stress and mitotic catastrophe | [7] |
The therapeutic challenges in cyclin E1-amplified cancers are further compounded by frequent tumor protein p53 mutations, which occur in over 90% of high-grade serous ovarian carcinomas. Tumor protein p53 deficiency abrogates the gap 1 phase checkpoint, forcing greater reliance on the synthesis and gap 2 phase checkpoints controlled by Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 and WEE1 G2 Checkpoint Kinase. This molecular context explains the particular sensitivity of tumor protein p53-mutant, cyclin E1-amplified cancers to Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 inhibition, as demonstrated by enhanced efficacy of lunresertib combined with gemcitabine in patient-derived xenograft models of treatment-resistant estrogen receptor-positive breast cancer [1].
Novel therapeutic combinations are emerging to address these clinical challenges, including the ongoing exploration of synthetic lethal combinations targeting multiple synthetic lethality nodes. A notable example is the planned phase 1/1b clinical trial evaluating lunresertib (Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 inhibitor) combined with Debio 0123 (brain-penetrant WEE1 G2 Checkpoint Kinase inhibitor) under Repare Therapeutics' Mythic study (NCT04855656). This approach aims to simultaneously abrogate complementary cell cycle checkpoints, potentially inducing overwhelming replication stress in cyclin E1-amplified tumors and overcoming intrinsic therapeutic resistance [3].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3